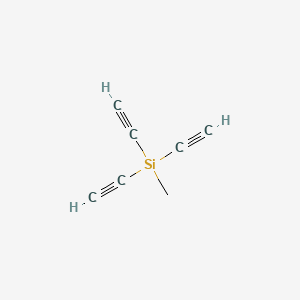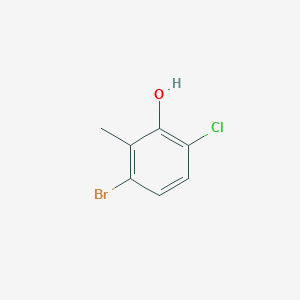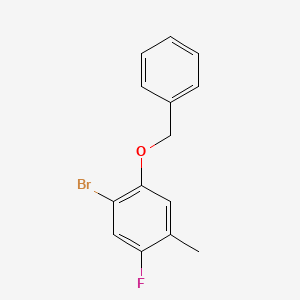
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene typically involves several steps:
Benzyloxy Protection: The addition of a benzyloxy group to protect the hydroxyl group during subsequent reactions.
Halogen Exchange: The substitution of a halogen atom with another halogen, such as fluorine.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the synthesis.
Chemical Reactions Analysis
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bromine and fluorine atoms can also affect the compound’s electronic properties, impacting its behavior in different chemical environments .
Comparison with Similar Compounds
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene can be compared with other similar compounds, such as:
- 1-(Benzyloxy)-4-bromobenzene
- 1-(Benzyloxy)-2-iodo-4-tert-octylbenzene
- 1-(Benzyloxy)-5-phenyltetrazole derivatives
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C14H12BrFO |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-14(12(15)8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
LUBFLFLFZZEFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


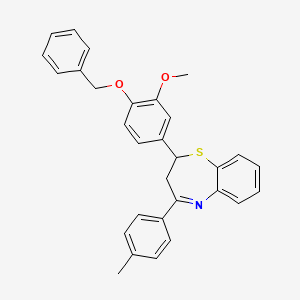
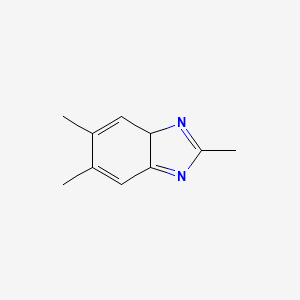
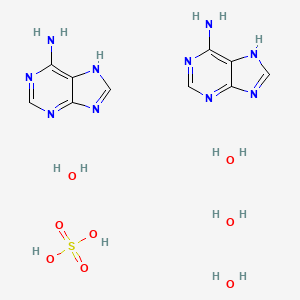
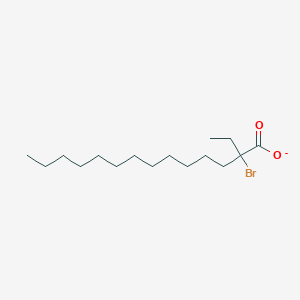
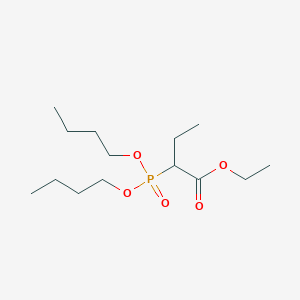
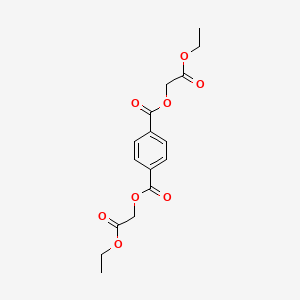
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
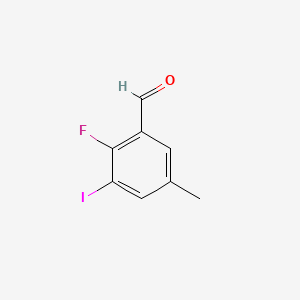
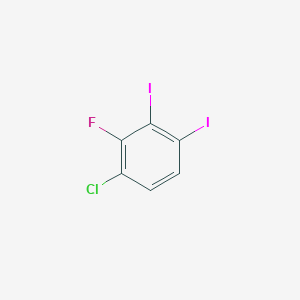
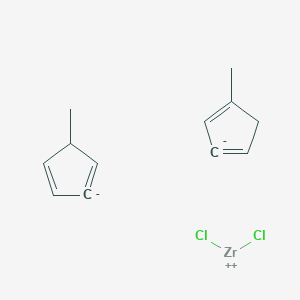
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
